Bis(methacryloyloxyethyl) hydrogen phosphate

Vue d'ensemble

Description

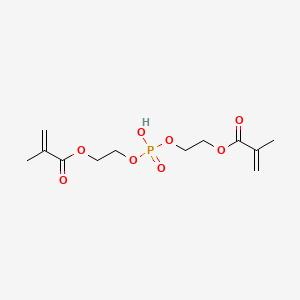

Bis(methacryloyloxyethyl) hydrogen phosphate is a hydrophilic monomer with two polymerizable methacrylate groups and a centrally placed phosphate group. It is known for its ability to undergo spontaneous polymerization in the presence of an acid, making it a valuable precursor in the synthesis of various polymers, dental resins, hydrogels, and fire-retardant polymer composites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(methacryloyloxyethyl) hydrogen phosphate is typically synthesized through the reaction of methacryloyl chloride with ethylene glycol phosphate under alkaline conditions. The reaction involves the formation of an ester bond between the methacryloyl group and the ethylene glycol phosphate, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Polymerization Reactions

BMEP undergoes polymerization via multiple mechanisms, forming cross-linked networks essential for material stability.

Free Radical Polymerization

Initiated by thermal or photochemical conditions, BMEP polymerizes through its methacrylate groups:

-

Reagents/Conditions :

-

Key Findings :

| Parameter | Free Radical Polymerization | Acid-Initiated Polymerization |

|---|---|---|

| Initiator | AIBN | Hydroxyapatite (HA) |

| Conversion Efficiency | High (~90%) | Moderate (70–85%) |

| Applications | Dental resins, hydrogels | Self-etching dental primers |

Acid-Initiated Spontaneous Polymerization

BMEP exhibits unique reactivity in acidic environments, such as in the presence of hydroxyapatite (HA):

-

Mechanism : Phosphate groups interact with HA, lowering the activation energy for methacrylate cross-linking .

-

Outcomes :

Hydrolysis and Stability

BMEP’s phosphate ester bonds are susceptible to hydrolysis, impacting its long-term performance:

-

Research Insight : Hydrolysis rates increase in aqueous environments, necessitating hydrophobic co-monomers (e.g., Bis-GMA) to enhance durability in dental adhesives .

Copolymerization with Functional Monomers

BMEP’s dimethacrylate structure enables copolymerization with hydrophobic monomers, improving material properties:

-

Common Comonomers : Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA) .

-

Key Outcomes :

Interaction with Biomolecules

BMEP’s phosphate group facilitates ionic interactions with calcium in hydroxyapatite (HA), critical for dental applications:

-

Reaction :

-

Effect : Forms a hybrid layer resistant to enzymatic degradation (MMP inhibition > 60%) .

Environmental and Industrial Reactions

BMEP participates in flame-retardant polymer synthesis:

Applications De Recherche Scientifique

Chemistry

- Crosslinking Agent: Bis(methacryloyloxyethyl) hydrogen phosphate acts as a bifunctional crosslinker in the synthesis of superabsorbent polymers via free radical polymerization. This application is crucial in developing materials with enhanced absorbency for various uses, including biomedical applications.

Biology

- Hydrogels for Tissue Engineering: The compound is incorporated into hydrogels used in tissue engineering and drug delivery systems. Its hydrophilicity improves cell adhesion and nutrient transport within the hydrogel matrix .

- Metal Ion Removal: The phosphate groups in this compound exhibit a strong affinity for metal ions, particularly uranium and rare earth elements. This property makes it effective for chelating metal ions from solutions, which is beneficial in environmental remediation efforts.

Medicine

- Dental Applications: this compound is utilized in dental resins and self-etching primers for enamel and dentine. Studies show that it enhances etching efficiency compared to traditional phosphoric acid etchants, leading to stronger adhesive bonds in restorative dentistry . The compound also inhibits matrix metalloproteinase activity, which helps preserve collagen integrity within dental structures .

Industry

- Fire-Retardant Composites: The compound is employed in producing fire-retardant polymer composites due to its ability to enhance thermal stability and reduce flammability in materials.

- Anti-Corrosion Agents: Its application extends to coatings where it serves as an anti-corrosion agent, providing protective layers on metal substrates.

Case Study 1: Hydrogels for Wastewater Treatment

Research has demonstrated the effectiveness of hydrogels incorporating this compound as adsorbents for removing dyes from wastewater. These hydrogels showed high removal efficiencies (up to 98%) under optimal conditions, indicating their potential for environmental applications .

Case Study 2: Dental Bonding Systems

A comparative study evaluated the performance of self-etching primers containing this compound against commercial systems. Results indicated that primers with this compound achieved superior bonding strength and created longer resin tags within enamel and dentine compared to traditional systems .

Mécanisme D'action

The mechanism of action of bis(methacryloyloxyethyl) hydrogen phosphate involves its ability to undergo polymerization and form crosslinked networks. The methacrylate groups polymerize in the presence of free radicals, creating a stable polymer matrix. The phosphate group enhances the hydrophilicity and adhesion properties of the resulting polymers, making them suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxyethyl methacrylate phosphate

- Bis(2-methacryloyloxyethyl) acid phosphate

- Di(2-methacryloyloxyethyl) phosphate

Uniqueness

Bis(methacryloyloxyethyl) hydrogen phosphate is unique due to its dual methacrylate groups and centrally placed phosphate group, which provide excellent polymerization and adhesion properties. This makes it particularly valuable in applications requiring strong bonding and hydrophilicity, such as dental resins and hydrogels .

Activité Biologique

Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a hydrophilic monomer characterized by its dual polymerizable methacrylate groups and a central phosphate group. This compound has garnered attention in various fields, including dental materials, tissue engineering, and environmental applications due to its unique biochemical properties and biological activities. This article delves into the biological activity of BMEP, exploring its mechanisms, applications, and relevant research findings.

BMEP exhibits spontaneous polymerization when exposed to acidic conditions, leading to the formation of cross-linked networks. This polymerization is facilitated by its methacrylate groups, which enhance its reactivity and utility in various applications. The compound's hydrophilicity improves its wetting properties, making it suitable for use in self-etching primers in dental applications.

Cellular Interactions

BMEP interacts with cellular components, influencing cell signaling pathways and gene expression. Its ability to form cross-links can affect cellular metabolism and function. Studies indicate that BMEP can inhibit matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation, thereby protecting dental tissues from enzymatic breakdown .

Dosage Effects

Research has demonstrated that the effects of BMEP vary with dosage. Lower concentrations can enhance cellular functions and polymerization processes, while higher doses may lead to cytotoxicity and adverse effects such as skin irritation. It is crucial to identify optimal dosages that maximize beneficial effects while minimizing toxicity.

Metabolic Pathways

BMEP is involved in several metabolic pathways, interacting with various enzymes and cofactors. The phosphate group plays a significant role in these interactions, influencing metabolic flux and overall cellular metabolism .

Dental Materials

In dentistry, BMEP is incorporated into adhesive systems as a primer for enamel and dentine bonding. Its incorporation has been shown to enhance the bonding strength and durability of dental restorations by improving the formation of hybrid layers .

Tissue Engineering

BMEP is utilized in the development of hydrogels for tissue engineering applications. Its ability to form stable polymer networks makes it an excellent candidate for scaffolding materials that support cell growth and differentiation .

Environmental Applications

The compound's selectivity for metal ions has led to its exploration in environmental remediation efforts, particularly in the extraction of uranium from nuclear waste. BMEP's efficiency in acidic solutions makes it a promising candidate for developing sustainable waste management technologies.

Case Studies

- Inhibition of MMPs : A study demonstrated that primers containing BMEP significantly inhibited MMP-2 and MMP-8 activity compared to controls, suggesting potential benefits in preserving dental structures from enzymatic degradation .

- Hydrogel Development : Research on hydrogel nanocomposites incorporating BMEP showed effective dye adsorption capabilities, indicating its potential use in environmental cleanup applications .

- Polymer Electrolyte Membranes : BMEP-based membranes exhibited promising proton conductivity characteristics, making them suitable for fuel cell applications .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₅O₄P |

| Density | 1.28 g/mL at 25 °C |

| Polymerization Type | Spontaneous under acidic conditions |

| MMP Inhibition | Significant inhibition observed |

| Applications | Dental adhesives, tissue engineering, environmental remediation |

Propriétés

IUPAC Name |

2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBXJOWBDCQIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120881-18-7, 72829-36-8 | |

| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120881-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044916 | |

| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32435-46-4 | |

| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(methacryloyloxy)ethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032435464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q422H5264W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(2-methacryloxyethyl) hydrogen phosphate interact with metal ions, and what makes it effective for their removal from solutions?

A1: Bis(2-methacryloxyethyl) hydrogen phosphate exhibits a strong affinity for metal ions, particularly uranium and rare earth elements (REEs), due to the presence of phosphate groups within its structure [, , ]. These phosphate groups act as binding sites, effectively chelating the metal ions from the surrounding solution. This interaction is particularly strong with uranium, even in the presence of competing ions, leading to its high selectivity for this element [].

Q2: The research mentions the use of Bis(2-methacryloxyethyl) hydrogen phosphate in creating ion-imprinted polymers (IIPs). What advantages do these materials offer for selective metal ion extraction?

A2: IIPs are a type of polymer synthesized using a template molecule, in this case, a specific metal ion, during the polymerization process [, ]. This imprinting creates cavities within the polymer matrix that are specifically designed to recognize and bind the target ion. When Bis(2-methacryloxyethyl) hydrogen phosphate is used as a functional monomer in these IIPs, it enhances the selectivity and adsorption capacity for the target metal ion even further. This is because the phosphate groups are strategically positioned within the imprinted cavities, optimizing their interaction with the target ion [, ].

Q3: What is the significance of the "hyper-crosslinked" structure in polymers incorporating Bis(2-methacryloxyethyl) hydrogen phosphate, as described in one of the studies?

A3: Hyper-crosslinking refers to a highly interconnected network structure within the polymer []. When Bis(2-methacryloxyethyl) hydrogen phosphate is polymerized to form a hyper-crosslinked polymer, it results in a material with enhanced chemical stability and reusability. This is because the dense crosslinking provides structural integrity and prevents degradation, making the polymer suitable for multiple adsorption-desorption cycles [].

Q4: The studies highlight the potential of Bis(2-methacryloxyethyl) hydrogen phosphate-based materials for applications in nuclear waste treatment. Can you elaborate on this?

A4: Given its remarkable selectivity for uranium and its ability to function effectively even in highly acidic solutions, Bis(2-methacryloxyethyl) hydrogen phosphate presents itself as a promising candidate for the treatment of nuclear wastewater [, ]. The ability to selectively extract uranium, a major radioactive component, from complex mixtures makes this compound particularly attractive for developing efficient and sustainable nuclear waste remediation technologies.

Q5: Are there any analytical techniques used to confirm the interaction between Bis(2-methacryloxyethyl) hydrogen phosphate and metal ions?

A5: Yes, several analytical techniques have been employed to confirm and characterize the interaction between Bis(2-methacryloxyethyl) hydrogen phosphate and metal ions. Some of the methods mentioned in the research papers include:

- EDS (Energy-dispersive X-ray spectroscopy): This technique can identify and quantify the elemental composition of a material, confirming the presence of the target metal ions on the adsorbent after exposure [].

- XPS (X-ray photoelectron spectroscopy): XPS provides information about the chemical states of elements within a material. It can reveal changes in the electronic environment of the phosphate groups in Bis(2-methacryloxyethyl) hydrogen phosphate upon binding with metal ions, confirming the interaction [].

- FT-IR (Fourier-transform infrared spectroscopy): FT-IR spectroscopy can identify specific chemical bonds and functional groups within a molecule. Analyzing the FT-IR spectra before and after metal ion adsorption can reveal shifts or changes in the characteristic peaks associated with the phosphate groups, providing evidence of their involvement in the binding process [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.